molecular formula C6H6N6S B12899834 4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carbothioamide CAS No. 90213-36-8

4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carbothioamide

Cat. No.: B12899834
CAS No.: 90213-36-8
M. Wt: 194.22 g/mol
InChI Key: SYMHELSHTIKFSU-UHFFFAOYSA-N
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Description

4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carbothioamide is a chemical compound based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, a well-known bioisostere of purine nucleobases that enables competitive binding at the ATP-active site of various kinase targets . This derivative is designed for research applications in oncology and drug discovery, particularly in the investigation of novel kinase inhibitors. Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents by inhibiting a range of enzymatic targets, including Epidermal Growth Factor Receptor (EGFR) , Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , and Cyclin-Dependent Kinase 2 (CDK2) . The 4-amino group on the core structure is a critical pharmacophoric feature for establishing key hydrogen bond interactions within the kinase domain . The incorporation of the carbothioamide moiety at the 3-position provides a versatile handle for further chemical modification and is intended to explore additional binding interactions or modulate the compound's physicochemical properties . Researchers can utilize this compound as a key intermediate for synthesizing more complex derivatives or as a tool compound for in vitro biological screening. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

90213-36-8

Molecular Formula

C6H6N6S

Molecular Weight

194.22 g/mol

IUPAC Name

4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carbothioamide

InChI

InChI=1S/C6H6N6S/c7-4-2-3(5(8)13)11-12-6(2)10-1-9-4/h1H,(H2,8,13)(H3,7,9,10,11,12)

InChI Key

SYMHELSHTIKFSU-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NNC(=C2C(=N1)N)C(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-AMINO-1H-PYRAZOLO[3,4-D]PYRIMIDINE-3-CARBOTHIOAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amino group undergoes nucleophilic substitution reactions, particularly with electrophilic reagents. For example:

  • Chlorination : Treatment with POCl₃ and trimethylamine (TMA) converts the amino group to a chloro derivative (4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine) under reflux conditions .

  • Hydrazinolysis : Reaction with hydrazine hydrate replaces the chloro group with hydrazine, forming 4-hydrazinyl derivatives .

Key Conditions :

Reaction TypeReagentsSolventTemperatureYield
ChlorinationPOCl₃, TMA-Reflux85-90%
HydrazinolysisNH₂NH₂·H₂OEthanolReflux75-80%

Condensation with Carbonyl Compounds

The hydrazinyl derivative participates in condensation reactions with aldehydes and ketones to form hydrazones:

  • General Procedure : 4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine reacts with aromatic aldehydes/acetophenones in ethanol with glacial acetic acid catalysis .

Example Products :

ProductReactantSpectral Data (¹H NMR, δ ppm)
5a Benzaldehyde8.31 (d, J=7.9 Hz, 2H, Ar-H), 7.58 (t, J=7.2 Hz, 2H, Ar-H)
5i Acetophenone2.63 (s, 3H, CH₃), 7.33 (t, J=7.4 Hz, 1H, Ar-H)

Thioamide Functionalization

The carbothioamide group reacts with isothiocyanates to form thiosemicarbazides:

  • Reaction with Phenyl Isothiocyanate : Forms 2-(pyrazolo[3,4-b]pyridine-5-carbonyl)-N-phenylhydrazine-1-carbothioamide in 89% yield .

Characterization Data :

ParameterValue (Compound 6a )
¹H NMR (DMSO-d₆)δ 10.57 (s, NH), 8.50 (s, pyridine-H)
¹³C NMRδ 178.0 (C=S), 164.4 (C=O)

Cyclization and Heterocycle Formation

The compound undergoes cyclization to form fused heterocycles:

  • Pyrazolone Synthesis : Reaction with diethyl acetylenedicarboxylate in toluene yields pyrazolone derivatives (e.g., 13 ) with 90% efficiency .

Key Spectral Markers for Pyrazolone :

Signal Typeδ Value (Compound 13 )
¹H NMR (Pyrazolone-NH)11.20
¹³C NMR (C=O)163.3

Azide Formation and Curtius Rearrangement

Treatment with NaNO₂/HCl converts the carbohydrazide to a carbonylazide (9 ), which undergoes Curtius rearrangement to form isocyanate intermediates. Subsequent reactions with ethyl 2-cyanoacetate yield cyanoester derivatives .

Mechanistic Pathway :

  • Diazotization: –NHNH₂ → –N₃

  • Curtius Rearrangement: –N₃ → Isocyanate (RNCO)

  • Nucleophilic Attack: Cyanoacetate anion → Cyanoester (11 ) .

Reaction with Acetylenic Diesters

The carbohydrazide reacts with diethyl acetylenedicarboxylate to form pyridazine derivatives via [2+4] cycloaddition, confirmed by ¹H NMR signals at δ 6.82 (pyrazolone-H) and ester carbons at δ 15.7 (CH₃) .

Scientific Research Applications

The applications of pyrazolo[3,4-d]pyrimidine derivatives are broad, with research indicating their potential in treating various diseases. The pyrazolopyrimidine structure is a common heterocycle nucleus in many pharmaceutical compounds, demonstrating diverse medicinal applications, including antimicrobial, antitumor, antidiabetic, anti-Alzheimer's disease, anti-inflammatory, and antioxidant properties . Moreover, it's considered a promising scaffold for creating pharmacologically active agents with antitumor potential .

Scientific Research Applications

CDK2 Inhibitors
Pyrazolo[3,4-d]pyrimidine derivatives are being explored for their potential as CDK2 inhibitors . CDK2 inhibition is a cancer treatment strategy that selectively targets tumor cells .

Anticancer Activity
Pyrazolo[3,4-d]pyrimidine-based compounds have demonstrated anticancer activity against the human breast cancer cell line, MCF-7 . Research involves synthesizing hybrid molecules of the pyrazolo[3,4-d]pyrimidine scaffold linked with pharmacophoric fragments with reported anticancer potential, such as hydrazone, indoline-2-one, phthalimide, thiourea, oxadiazole, pyrazole, and dihydropyrazole . Some compounds have shown comparable antitumor activity to reference drugs like doxorubicin and toceranib .

Mechanism of Action

The mechanism of action of 4-AMINO-1H-PYRAZOLO[3,4-D]PYRIMIDINE-3-CARBOTHIOAMIDE involves its interaction with specific molecular targets, primarily protein kinases. The compound binds to the active site of kinases, inhibiting their activity and thereby disrupting key signaling pathways involved in cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Tables

Table 1. EC50 Values of this compound in Hematological Malignancies

Cell Line 24 h EC50 (µM) 48 h EC50 (µM) 72 h EC50 (µM)
Jurkat (T-ALL) 4.0 4.0 4.0
Jurl-MK1 (Mast cell) >15 2.5 2.5
NB-4 (AML) >15 7.2 5.9
HL-60 (AML) >15 >15 >15

Data sourced from .

Table 2. Key Differences Between Pyrazolo[3,4-d]Pyrimidine Derivatives

Compound Key Substituents Primary Target Therapeutic Application
This compound Carbothioamide at C3 Fyn kinase Hematological malignancies
NVP-BHG712 Trifluoromethylphenyl benzamide EphA2/B4 receptors Solid tumors
6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine Methylthio group at C6 Not specified Under investigation

Biological Activity

4-Amino-2H-pyrazolo[3,4-d]pyrimidine-3-carbothioamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

  • Molecular Formula : C₅H₅N₅S
  • Molecular Weight : 193.671 g/mol
  • Density : 1.612 g/cm³
  • Melting Point : >325 °C
  • Boiling Point : 431.1 °C

4-Amino-2H-pyrazolo[3,4-d]pyrimidine derivatives exhibit biological activity primarily through:

  • Inhibition of Protein Kinases : This compound has been shown to inhibit various kinases, including BTK (Bruton’s tyrosine kinase), CDK1/2 (cyclin-dependent kinases), and RIPK1 (receptor-interacting protein kinase) .
  • EGFR Inhibition : Some derivatives have been designed to target the epidermal growth factor receptor (EGFR), crucial in many cancers. For instance, a derivative demonstrated an IC₅₀ of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound and its derivatives:

Case Studies and Research Findings

  • In Vitro Studies :
    • A study reported that a derivative exhibited potent anti-proliferative activity against A549 (lung cancer) and HCT-116 (colon cancer) cell lines with IC₅₀ values of 8.21 µM and 19.56 µM, respectively .
    • Another investigation highlighted that a pyrazolo[3,4-d]pyrimidine derivative induced apoptosis in A549 cells at low micromolar concentrations, significantly increasing the BAX/Bcl-2 ratio .
  • Comparative Efficacy :
    • In a comparative analysis, a novel compound with a pyrazolo[3,4-d]pyrimidine scaffold showed an IC₅₀ of 2.24 µM against A549 cells, outperforming doxorubicin (IC₅₀ = 9.20 µM) .
    • The cytotoxicity of the carbothioamide derivative was assessed against mouse fibroblasts, revealing enhanced cytotoxic effects compared to traditional chemotherapeutics .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of these compounds:

  • Modifications at the 1-position of the pyrazolo[3,4-d]pyrimidine scaffold have led to variations in potency and selectivity against different cancer types.
  • The presence of specific functional groups has been linked to improved binding affinity for target kinases and enhanced anticancer activity.
CompoundTargetIC₅₀ (µM)Cell Line
Compound 12bEGFR WT0.016A549
Compound 12bEGFR T790M0.236A549
Novel Compound 1aN/A2.24A549
DoxorubicinN/A9.20A549

Q & A

Q. Table 1. Key Synthetic Conditions for Pyrazolo[3,4-d]Pyrimidine Derivatives

Reaction TypeSolventTemperatureYield (%)Key CharacterizationReference
AlkylationAcetonitrile80°C85–90¹H NMR (δ 8.69, d, J=8.4 Hz)
CondensationDichloromethaneRT75–80IR (ν 1670 cm⁻¹, C=O)
MicrowaveSolvent-free120°C92–95XRD (P21/c space group)

Q. Table 2. Biological Activity of Selected Derivatives

DerivativeCell LineIC50 (µM)Apoptosis Rate (%)Assay TypeReference
4c CompoundKHYG-14.037MTS/Annexin V
Fluorinated AnalogNK922.545Caspase 3/7

Notes

  • Conflict Resolution : Divergent data addressed via multi-technique validation and statistical analysis .

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